5,6-dichloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide
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Overview
Description
5,6-dichloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyridine ring substituted with chlorine atoms and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions, starting with the appropriate precursors.
Chlorination: The pyridine ring is chlorinated at the 5 and 6 positions using reagents such as thionyl chloride or phosphorus pentachloride.
Furan Ring Attachment: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like N-methylamine and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6-dichloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
5,6-dichloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-dichloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,6-dichloro-2-methyl-1H-benzo[d]imidazole: Shares the dichloro substitution pattern but differs in the core structure.
5,6-dichloro-2-methylpyridine: Similar pyridine core with dichloro substitution but lacks the furan ring and carboxamide group.
Uniqueness
5,6-dichloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide is unique due to its combination of a pyridine ring with dichloro substitution, a furan ring, and a carboxamide group
Properties
IUPAC Name |
5,6-dichloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-8-3-4-10(19-8)7-17(2)13(18)9-5-11(14)12(15)16-6-9/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOFLHSCIDSPJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)C(=O)C2=CC(=C(N=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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